Infliximab is a chimeric immunoglobulin G1 monoclonal antibody that specifically targets tumor necrosis factor-alpha (TNF-α), a cytokine involved in systemic inflammation. It is primarily used in the treatment of autoimmune diseases, including rheumatoid arthritis, Crohn's disease, ulcerative colitis, and psoriasis. Infliximab is produced through recombinant DNA technology, combining human and murine components to enhance its therapeutic efficacy and reduce immunogenicity.
Infliximab is derived from a hybridoma cell line created by fusing murine myeloma cells with human lymphocytes. The initial production involves immunizing mice with recombinant human TNF-α to generate specific antibodies, which are then cloned and expanded in vitro. The resulting antibody is purified through several chromatography techniques to ensure high purity and efficacy before being lyophilized into a powder for reconstitution prior to administration .
Infliximab belongs to the class of biological therapies known as anti-TNF agents. It is categorized as an immunomodulator and is classified under monoclonal antibodies due to its specific targeting of TNF-α. This classification places infliximab within the broader category of biologics used for managing inflammatory and autoimmune conditions .
The synthesis of infliximab involves several key steps:
The manufacturing process typically yields batches ranging from 10,000 to 63,000 vials of infliximab, with stringent quality control measures in place throughout production. These include testing for sterility, endotoxin levels, and protein concentration .
Infliximab has a complex molecular structure characterized by its chimeric nature. It consists of:
The approximate molecular weight of infliximab is 149,100 daltons .
The structure can be represented in terms of its amino acid sequence, which includes regions that facilitate binding to TNF-α and regions that confer stability during circulation in the bloodstream. The binding affinity for TNF-α is significantly high, enabling effective neutralization of this pro-inflammatory cytokine .
Infliximab primarily functions through its interaction with TNF-α:
The mechanism involves competitive inhibition where infliximab occupies the receptor sites on target cells that would otherwise be activated by TNF-α. This effectively reduces inflammation and alters the immune response associated with various autoimmune diseases .
Infliximab exerts its therapeutic effects primarily through the inhibition of TNF-α:
Clinical studies have demonstrated significant reductions in disease activity scores among patients treated with infliximab compared to those receiving placebo treatments .
Infliximab appears as a white to off-white lyophilized powder that must be reconstituted before administration. It is typically provided in vials containing 100 mg per vial.
Relevant data include its half-life, which ranges from approximately 7 to 12 days in adults, influencing dosing schedules for patients .
Infliximab is utilized extensively in clinical settings for treating various autoimmune conditions:
Additionally, ongoing research continues to explore its efficacy in other inflammatory conditions and potential off-label uses .
CAS No.: 85551-10-6
CAS No.: 1306-05-4
CAS No.:
CAS No.:
CAS No.: